

# Chemical structure and properties of ST-1006 Maleate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ST-1006 Maleate

Cat. No.: B15139953

[Get Quote](#)

## ST-1006 Maleate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of **ST-1006 Maleate**, a potent and selective histamine H4 receptor agonist. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting the H4 receptor.

## Chemical Structure and Properties

ST-1006 is a small molecule compound that acts as an agonist at the histamine H4 receptor. The maleate salt form, **ST-1006 Maleate**, is often used in research settings.

ST-1006 (Free Base)

- Chemical Structure:



ST-1006 Chemical Structure

- Molecular Formula:  $C_{16}H_{20}Cl_2N_6$
- Molecular Weight: 367.28 g/mol
- CAS Number: 1196994-11-2

## ST-1006 Maleate

- Molecular Formula:  $C_{24}H_{28}Cl_2N_6O_8$
- Molecular Weight: 599.42 g/mol
- CAS Number: 1196994-12-3[1]

## Physicochemical Properties

Property	Value
Appearance	Solid
Color	White to off-white
Storage (Powder)	-20°C, protect from light
Storage (in solvent)	-80°C for 6 months, -20°C for 1 month

## Pharmacological Properties

ST-1006 is a potent agonist of the histamine H4 receptor, a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, basophils, eosinophils, and T cells.[2] Its activation is associated with a range of immunological and inflammatory responses.

## Binding Affinity and Potency

Parameter	Value	Receptor
pKi	7.94	Histamine H4

This high binding affinity translates to potent agonistic activity, making ST-1006 a valuable tool for investigating the physiological and pathophysiological roles of the H4 receptor.

## In Vitro and In Vivo Activity

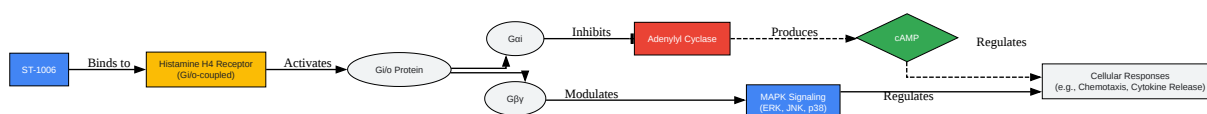
ST-1006 has demonstrated significant anti-inflammatory and anti-pruritic effects in preclinical studies.[1][3]

- **Basophil and Eosinophil Modulation:** In vitro, ST-1006 is a potent inducer of basophil migration.[1][3] It has also been shown to suppress FcεRI-mediated basophil activation, as indicated by reduced expression of CD63 and CD203c.[1][3]
- **Anti-inflammatory and Anti-pruritic Effects:** In murine models of dermatitis and pruritus, subcutaneous administration of ST-1006 has been shown to exert anti-inflammatory and anti-itch effects.[4] A non-anti-inflammatory dose of 30 mg/kg was reported to have an antipruritic effect.[1][3]

## Signaling Pathways

As an agonist of the Gi/o-coupled histamine H4 receptor, ST-1006 modulates several downstream signaling cascades. Activation of the H4 receptor by ST-1006 is expected to initiate the following events:

- **G Protein Activation:** Binding of ST-1006 to the H4 receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein.
- **Inhibition of Adenylyl Cyclase:** The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
- **Modulation of MAPK Pathways:** The Gβγ subunits can modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38. This modulation plays a role in regulating cellular processes such as inflammation and cell migration.



[Click to download full resolution via product page](#)

ST-1006 signaling pathway via the H4 receptor.

## Experimental Protocols

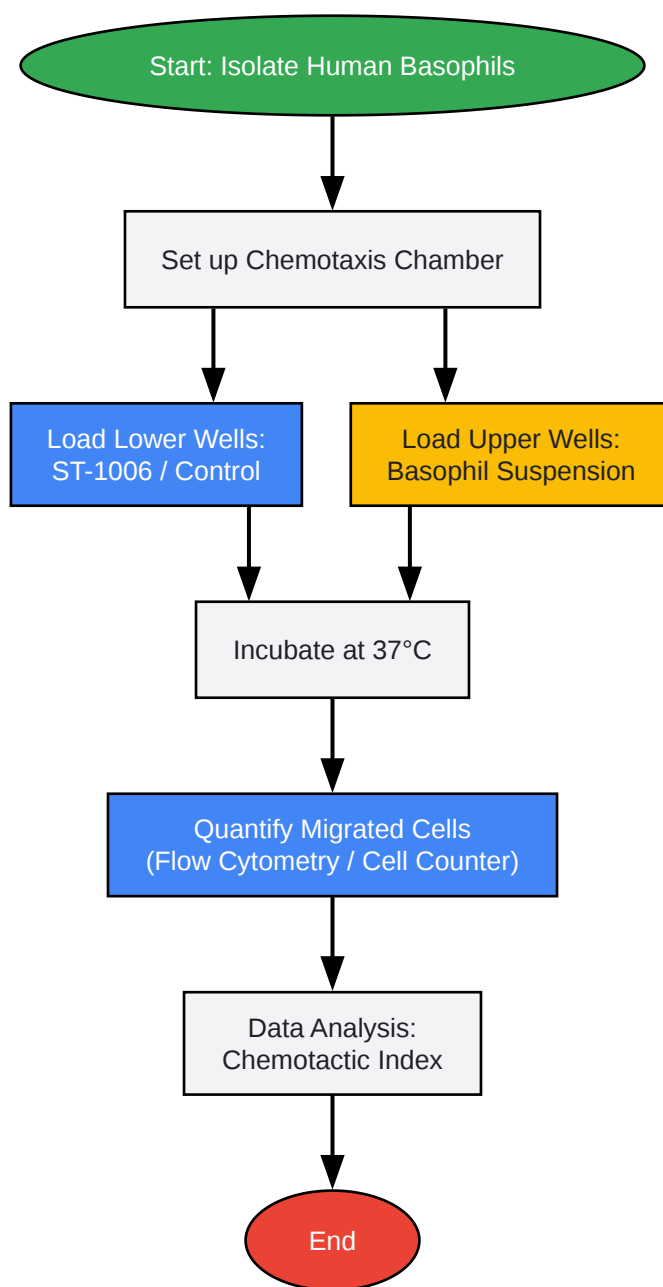
The following are generalized protocols for assays commonly used to characterize histamine H4 receptor agonists like ST-1006. Researchers should optimize these protocols for their specific experimental conditions.

### In Vitro: Basophil Migration Assay (Chemotaxis)

This assay measures the ability of ST-1006 to induce the migration of basophils.

#### Methodology:

- **Cell Isolation:** Isolate basophils from fresh human peripheral blood using density gradient centrifugation followed by negative selection with magnetic beads.
- **Chemotaxis Chamber Setup:** Use a multi-well chemotaxis chamber with a porous membrane (e.g., 5  $\mu$ m pore size) separating the upper and lower wells.
- **Loading:**
  - Add different concentrations of ST-1006 or a control chemoattractant to the lower wells.
  - Add the isolated basophil suspension to the upper wells.
- **Incubation:** Incubate the chamber at 37°C in a humidified 5% CO<sub>2</sub> incubator for 1-3 hours.
- **Quantification:**
  - Collect the cells that have migrated to the lower wells.
  - Quantify the migrated cells using a cell counter or by flow cytometry after staining with basophil-specific markers (e.g., CD123, CCR3).
- **Data Analysis:** Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the vehicle control).



[Click to download full resolution via product page](#)

Workflow for the basophil migration assay.

## In Vivo: Mouse Model of Atopic Dermatitis

This model is used to evaluate the anti-inflammatory and anti-pruritic effects of ST-1006 in vivo.

Methodology:

- **Animal Model:** Use a suitable mouse strain that develops atopic dermatitis-like symptoms (e.g., NC/Nga mice) or induce dermatitis in a standard strain (e.g., BALB/c) using an irritant like oxazolone or MC903 (calcipotriol).
- **Sensitization and Challenge (for induced models):**
  - **Sensitization:** Apply the irritant to a shaved area on the abdomen.
  - **Challenge:** After a set period (e.g., 7 days), apply a lower concentration of the irritant to the ears to elicit an inflammatory response.
- **Drug Administration:** Administer **ST-1006 Maleate** (e.g., via subcutaneous injection) at various doses prior to or during the challenge phase. A vehicle control group should be included.
- **Assessment of Inflammation:**
  - Measure ear thickness daily using a digital caliper as an indicator of edema.
  - At the end of the study, collect ear tissue for histological analysis (e.g., H&E staining to assess cellular infiltration) and for measuring inflammatory cytokine levels (e.g., by ELISA or qPCR).
- **Assessment of Pruritus:**
  - Videotape the mice for a defined period after the challenge.
  - Count the number of scratching bouts as a measure of itch behavior.
- **Data Analysis:** Compare the ear thickness, histological scores, cytokine levels, and scratching behavior between the ST-1006-treated groups and the vehicle control group using appropriate statistical tests.

## Safety and Toxicology

The toxicological properties of ST-1006 have not been thoroughly investigated. Standard safety and toxicology studies would be required to establish a comprehensive safety profile for this compound.

## Conclusion

**ST-1006 Maleate** is a potent and selective histamine H4 receptor agonist that serves as a valuable research tool for elucidating the role of the H4 receptor in health and disease. Its demonstrated anti-inflammatory and anti-pruritic properties in preclinical models suggest its potential as a therapeutic agent for inflammatory and allergic conditions. Further research is warranted to fully characterize its pharmacological profile, mechanism of action, and therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of ST-1006 Maleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139953#chemical-structure-and-properties-of-st-1006-maleate]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)